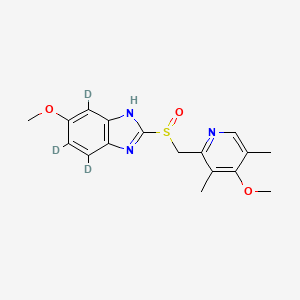
Cyclogrifolin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclogrifolin is a natural compound isolated from the fresh fruiting bodies of the fungus Albatrellus confluens. It is a phenolic compound with the molecular formula C22H30O2 and a molecular weight of 326.48 g/mol. This compound has garnered interest in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclogrifolin can be synthesized through various synthetic routes. One common method involves the use of starting materials such as 1,5,9-trimethyl-5-(4-methylpent-3-enyl)-6,15-dioxatetracyclo[9.3.1.04,13.07,12]pentadeca-7,9,11-triene. The synthesis typically involves multiple steps, including cyclization and oxidation reactions, under controlled conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound involves the extraction and purification of the compound from the fruiting bodies of Albatrellus confluens. The process includes solvent extraction, followed by chromatographic techniques to isolate and purify this compound to a high degree of purity.
Chemical Reactions Analysis
Types of Reactions
Cyclogrifolin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as quinones, reduced forms, and substituted derivatives, which can have different biological activities and properties.
Scientific Research Applications
Cyclogrifolin has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry and for studying reaction mechanisms.
Biology: Investigated for its potential to modulate biological pathways and cellular processes.
Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: Utilized in the development of new pharmaceuticals and as a bioactive compound in various industrial applications
Mechanism of Action
Cyclogrifolin exerts its effects through various molecular targets and pathways. It has been shown to promote the polarization of M1-class pro-inflammatory macrophages by increasing the percentage of macrophages expressing CD86 while decreasing their expressions of CD14, CD11b, and CD80. Additionally, this compound inhibits lipopolysaccharide-induced inflammatory responses in RAW264.7 and BV2 cells by regulating the NF-κB and MAPK signaling pathways. It also mediates mitophagy through the PINK1-Parkin pathway.
Comparison with Similar Compounds
Cyclogrifolin can be compared with other phenolic compounds, such as:
Resveratrol: Known for its antioxidant and anti-inflammatory properties.
Curcumin: Exhibits anti-cancer and anti-inflammatory activities.
Quercetin: Possesses antioxidant and anti-inflammatory effects.
This compound is unique due to its specific molecular structure and its ability to modulate immune responses and inflammatory pathways .
Properties
IUPAC Name |
(5R)-1,5,9-trimethyl-5-(4-methylpent-3-enyl)-6,15-dioxatetracyclo[9.3.1.04,13.07,12]pentadeca-7,9,11-triene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O2/c1-14(2)7-6-9-22(5)17-8-10-21(4)13-16(17)20-18(23-21)11-15(3)12-19(20)24-22/h7,11-12,16-17H,6,8-10,13H2,1-5H3/t16?,17?,21?,22-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZUAVILVOHKCU-TWQSIKMXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C4CC(O2)(CCC4C(OC3=C1)(C)CCC=C(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C3C4CC(O2)(CCC4[C@@](OC3=C1)(C)CCC=C(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


